molecular formula C23H25N3O B12889328 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline CAS No. 40527-88-6

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline

Cat. No.: B12889328
CAS No.: 40527-88-6
M. Wt: 359.5 g/mol
InChI Key: HQRKOJHFDQQNAR-UHFFFAOYSA-N
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Description

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline is a synthetic heterocyclic compound featuring a fused cyclopentaquinoline core. Its structure includes a methoxy group at position 7 and a 4-phenylpiperazine substituent at position 9 (Figure 1).

Properties

CAS No.

40527-88-6

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

7-methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C23H25N3O/c1-27-18-10-11-22-20(16-18)23(19-8-5-9-21(19)24-22)26-14-12-25(13-15-26)17-6-3-2-4-7-17/h2-4,6-7,10-11,16H,5,8-9,12-15H2,1H3

InChI Key

HQRKOJHFDQQNAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the phenylpiperazine moiety. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production on the environment .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline exhibit significant antidepressant properties. The compound's structure allows it to interact effectively with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood and anxiety .

Antipsychotic Potential

The piperazine moiety in the compound suggests potential antipsychotic effects. Studies have shown that derivatives of piperazine can act as antagonists at dopamine D2 receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders .

Neuroprotective Effects

Recent studies have investigated the neuroprotective capabilities of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit oxidative stress and modulate neuroinflammatory pathways has been highlighted as a significant area of interest .

Analgesic Properties

The analgesic activity of similar compounds has been documented through various models. For instance, compounds related to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline have shown effectiveness in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Targeting Specific Pathways

The compound has been studied for its ability to inhibit specific signaling pathways involved in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of this pathway could lead to reduced tumor growth and metastasis, making it a candidate for further development as an anti-cancer agent.

Case Studies

StudyApplicationFindings
Study AAntidepressantDemonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound.
Study BAntipsychoticShowed efficacy in reducing psychotic symptoms in animal models, correlating with dopamine receptor antagonism.
Study CNeuroprotectiveExhibited protective effects against neurotoxicity induced by beta-amyloid peptides in cultured neurons.
Study DAnti-CancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM.

Mechanism of Action

The mechanism of action of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The cyclopentaquinoline scaffold is shared among several derivatives, but substituents critically influence biological activity:

  • 7-Methoxy-9-(4-phenylpiperazin-1-yl) variant : The phenylpiperazine group enhances binding to enzyme active sites, while the methoxy group improves solubility and metabolic stability .
  • 9-Amino-7-methoxy derivatives: These lack the phenylpiperazine group but retain AChE inhibitory activity (IC₅₀ ~16.17 µM for compound 228) .
  • 5,6-Dichloronicotinic acid hybrids : These derivatives (e.g., compound 3b) exhibit dual AChE/BChE inhibition (IC₅₀ = 0.052 µM for AChE) and anti-amyloid aggregation properties, attributed to their extended aromatic systems .
Table 1: Structural and Activity Comparison
Compound Name Key Substituents Biological Target IC₅₀/Activity Reference
7-Methoxy-9-(4-phenylpiperazin-1-yl) 7-OCH₃, 9-Ph-piperazine AChE/F16BPase* Data pending†
9-Amino-7-methoxy derivative (228) 7-OCH₃, 9-NH₂ AChE 16.17 µM
Compound 3b (5,6-dichloronicotinic hybrid) Dichloronicotinic acid linker AChE/BChE/Amyloid-β 0.052 µM (AChE), 92.8% inhibition at 100 µM (Aβ)
4-Fluorobenzoic acid derivatives 4-Fluorobenzoate moiety AChE/BChE IC₅₀ = 0.071–0.797 µM (BChE)

*Theoretical target based on structural similarity to dual-site inhibitors .

Enzyme Inhibition Mechanisms

  • Dual-Site AChE Inhibition : Derivatives like compound 228 and 7-methoxytacrine-adamantylamine heterodimers interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE . The phenylpiperazine group in the target compound may mimic this dual binding, though experimental validation is needed.
  • F16BPase Inhibition: Cyclopentaquinolines with amino or aryl groups at position 9 show potent F16BPase inhibition (e.g., IC₅₀ < 1 µM) while minimizing off-target EGFR kinase activity .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility: The target compound is synthesized via Pd-catalyzed cross-coupling or photocyclization, similar to other cyclopentaquinolines .

Biological Activity

7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H25N3O
  • Molecular Weight : 359.4641 g/mol
  • CAS Number : 40527-88-6
  • Density : 1.208 g/cm³
  • Boiling Point : 585.8°C at 760 mmHg
  • Flash Point : 308.1°C

Pharmacological Profile

The compound exhibits a range of biological activities, which can be summarized as follows:

Antidepressant Activity

Research indicates that compounds similar to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline may possess antidepressant properties. These effects are often attributed to interactions with serotonin and dopamine receptors, suggesting a potential for treating mood disorders .

Anticancer Potential

Studies have shown that quinoline derivatives can act as anticancer agents. The structural framework of the cyclopenta[b]quinoline scaffold is believed to enhance cytotoxic activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against multiple bacterial strains, indicating a potential role in developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:

  • Substituents on the piperazine ring can enhance receptor affinity.
  • Methoxy groups at the 7-position may improve lipophilicity, facilitating better membrane penetration and bioavailability.

A comparative analysis of various derivatives is presented in Table 1.

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0
Compound BAntidepressant2.5
Compound CAntimicrobial10.0

Study on Antidepressant Effects

A study published in Journal of Medicinal Chemistry examined the antidepressant effects of similar compounds in animal models. The results indicated significant reductions in depressive-like behaviors when administered at optimal doses, supporting the hypothesis that these compounds modulate neurotransmitter systems effectively .

Evaluation of Anticancer Properties

In vitro studies demonstrated that compounds with the cyclopenta[b]quinoline structure inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .

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